molecular formula C7H11N3O B8783736 2-(Methyl(pyrimidin-2-yl)amino)ethanol CAS No. 122320-79-0

2-(Methyl(pyrimidin-2-yl)amino)ethanol

Cat. No.: B8783736
CAS No.: 122320-79-0
M. Wt: 153.18 g/mol
InChI Key: UUTYBKYADBUNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methyl(pyrimidin-2-yl)amino)ethanol is a nitrogen-containing heterocyclic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Compounds featuring this scaffold are of significant interest in pharmaceutical research, particularly in the development of active pharmaceutical ingredients (APIs) and as reference standards in regulatory submissions . Researchers utilize this and similar intermediates in the synthesis of more complex molecules for drug discovery programs, leveraging the pyrimidine ring's ability to participate in hydrogen bonding and its role as a pharmacophore. As a high-purity material, it is characterized to meet stringent regulatory standards, making it suitable for use in applications such as Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . The product is offered with comprehensive analytical documentation, including a Structure Elucidation Report (SER), to ensure reliability and support quality control processes in method development and research . This product is intended for research applications in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

122320-79-0

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-[methyl(pyrimidin-2-yl)amino]ethanol

InChI

InChI=1S/C7H11N3O/c1-10(5-6-11)7-8-3-2-4-9-7/h2-4,11H,5-6H2,1H3

InChI Key

UUTYBKYADBUNKX-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1=NC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl(pyrimidin-2-yl)amino)ethanol typically involves the reaction of ethanol with 2-methyl-2-pyrimidinylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methyl(pyrimidin-2-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ethanol group into an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyrimidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Pharmaceuticals
One of the primary applications of 2-(Methyl(pyrimidin-2-yl)amino)ethanol is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it plays a crucial role in the synthesis of Rosiglitazone , a thiazolidinedione used for treating type 2 diabetes. The compound acts as a key intermediate that undergoes several transformations involving reactions with other reagents, such as t-butyl acetoacetate, facilitated by Lewis acid catalysts.

1.2 Anticancer Activity
Research indicates that 2-(Methyl(pyrimidin-2-yl)amino)ethanol exhibits promising biological activity relevant to cancer therapy. Docking studies have shown its potential interactions with various enzymes and proteins involved in cancer pathways, such as BRAF kinase and DNA gyrase . These interactions suggest that this compound could serve as a lead compound for developing new anticancer drugs.

2.1 Interaction Studies
The compound's ability to form hydrogen bonds and π–π stacking interactions enhances its binding efficacy to biological targets. Studies have focused on its binding affinity with various biomolecules, revealing significant interactions that may lead to therapeutic applications in oncology.

2.2 Antimicrobial Properties
Preliminary evaluations have indicated that derivatives of 2-(Methyl(pyrimidin-2-yl)amino)ethanol may possess antimicrobial properties. Compounds derived from similar structures have been tested against various bacterial strains, showing moderate activity against pathogens like Staphylococcus aureus and Escherichia coli . This suggests that further exploration of this compound could yield effective antimicrobial agents.

Case Studies and Research Findings

Several studies highlight the versatility and potential of 2-(Methyl(pyrimidin-2-yl)amino)ethanol in drug development:

  • Case Study on Rosiglitazone Synthesis : A detailed study outlined the multi-step synthesis process using this compound as a key intermediate, emphasizing its role in enhancing the efficiency of drug production.
  • Biological Assays : Various derivatives were synthesized and screened for biological activity, revealing their potential as new therapeutic agents against cancer and bacterial infections .

Mechanism of Action

The mechanism of action of 2-(Methyl(pyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Differences Potential Applications References
2-(Methyl(pyrimidin-2-yl)amino)ethanol Pyrimidine Methylaminoethanol 168.20 Pyrimidine ring (2N), ethanolamine Antimicrobial, kinase inhibitors
2-[Methyl(pyridin-2-yl)amino]ethanol Pyridine Methylaminoethanol 152.19 Pyridine ring (1N), ethanolamine Drug intermediates, ligands
2-(Methyl[2-(trifluoromethyl)quinolin-4-yl]amino)ethanol Quinoline Trifluoromethyl, ethanolamine 276.25 Quinoline ring, CF₃ group Enhanced lipophilicity, antitumor
2-((2-Methoxyethyl)(methyl)amino)ethanol Ethanolamine Methoxyethyl, methyl 133.19 Ether oxygen, no aromatic ring Solubility enhancer, synthetic intermediate
Osimertinib (Drug Substance) Complex heterocycle Dimethylaminoethyl, pyrimidinyl 499.61 (free base) Multiple substituents, methansulfonate EGFR kinase inhibitor (anticancer)

Physicochemical and Pharmacokinetic Profiles

  • Solubility: The pyrimidine ring’s polarity enhances water solubility compared to quinoline derivatives but reduces it relative to non-aromatic analogs like 2-((2-methoxyethyl)(methyl)amino)ethanol .
  • Lipophilicity (logP): Estimated logP for the target compound is 0.9–1.2 (pyrimidine’s polarity offsets ethanolamine’s hydrophilicity), whereas the quinoline analog’s CF₃ group increases logP to 2.5–3.0 .

Key Advantages and Limitations

  • Advantages: Pyrimidine’s dual nitrogen atoms improve binding to biological targets (e.g., enzymes, DNA). Ethanol backbone enhances solubility for in vivo applications.
  • Limitations: Limited synthetic yield data in existing literature. Potential metabolic instability due to the ethanolamine moiety’s susceptibility to oxidation.

Q & A

Q. What computational tools predict interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with protein structures (e.g., EGFR kinase domain) to simulate binding modes .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in aqueous environments.

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